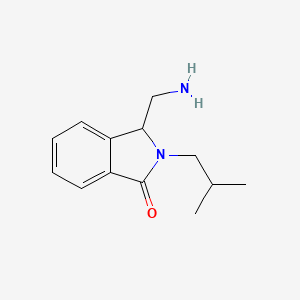
1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid is a compound that features both a pyrrolidine ring and an imidazole ring. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid typically involves the construction of the pyrrolidine and imidazole rings followed by their coupling. One common method includes the reaction of 1-methylpyrrolidine with an imidazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process might include the use of catalysts to facilitate the reaction and reduce the formation of by-products. The final product is typically purified using methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like 1-methylpyrrolidine and pyrrolidine-2,5-diones.
Imidazole derivatives: Compounds such as histidine and imidazole-4-acetic acid.
Uniqueness: 1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid is unique due to the combination of the pyrrolidine and imidazole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-7(4-11)12-5-8(9(13)14)10-6-12/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
OTESZNBSIRKIDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)N2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13213286.png)
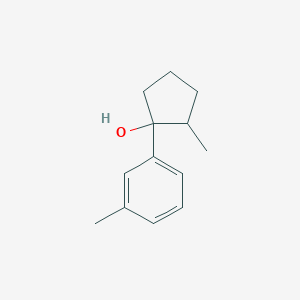
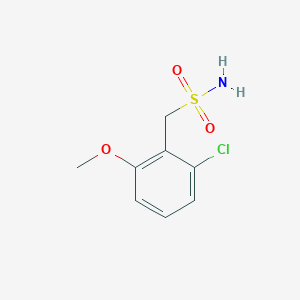
![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13213297.png)
![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide](/img/structure/B13213300.png)
![2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile](/img/structure/B13213301.png)
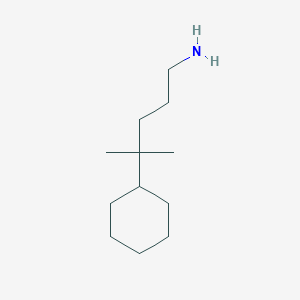

![Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13213317.png)
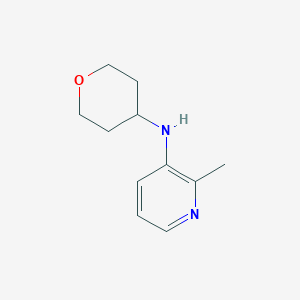
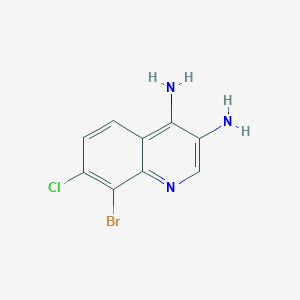
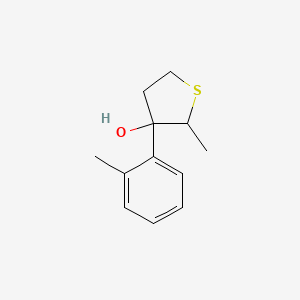
![2-{Thieno[2,3-d]pyrimidin-4-ylamino}propanoic acid](/img/structure/B13213341.png)
